Welcome to the BenchChem Online Store!
molecular formula C14H9NO3 B8684158 5-Nitro-2-phenylbenzofuran CAS No. 16237-97-1

5-Nitro-2-phenylbenzofuran

Cat. No. B8684158
M. Wt: 239.23 g/mol
InChI Key: LSIZJYOZWTXNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501713B2

Procedure details

To 5-Nitro-2-phenylbenzofuran (250 mg, 1.04 mmol) in ethanol/water 2:1 v/v (12 mL) at 80° C. was added ammonium chloride (112 mg, 2.09 mmol) and iron powder (292 mg, 5.23 mmol). The resulting mixture was heated at 80° C. for 4 h. After cooling, the solution was filtrated through a pad of Celite®, which was washed with ethanol. The organic layer was evaporated into vacuo to obtain a solid, which was then taken up in ethyl acetate and washed with water. The combined organic layers were dried over anhydrous MgSO4 and evaporated to afford 211 mg (96%) of the title compound.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
292 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:9][C:8]=2[CH:18]=1)([O-])=O.[Cl-].[NH4+]>C(O)C.O.C(OCC)(=O)C.[Fe]>[C:12]1([C:10]2[O:11][C:7]3[CH:6]=[CH:5][C:4]([NH2:1])=[CH:18][C:8]=3[CH:9]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=C(O2)C2=CC=CC=C2)C1
Name
Quantity
112 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Name
Quantity
292 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solution was filtrated through a pad of Celite®, which
WASH
Type
WASH
Details
was washed with ethanol
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated into vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a solid, which
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC2=C(C1)C=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 211 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.